molecular formula C5H11N3O3S B2510247 N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide CAS No. 507454-65-1

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide

Cat. No.: B2510247
CAS No.: 507454-65-1
M. Wt: 193.22
InChI Key: OVEADRGFQUTXDJ-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide” is a chemical compound used for scientific research. It has been characterized in a series of studies as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The compound was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular formula of the compound is C5H11N3O3S. The exact molecular structure would require more specific data or a detailed spectroscopic analysis which is not available from the current search results.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The molecular structure of hydrazinecarboxamide derivatives has been extensively studied, revealing crucial insights into their structural properties and interactions. For example, the hydrazinecarboxamide N—N—C(O)—N unit in certain compounds is nearly planar and exhibits specific dihedral angles with attached benzene or phenyl rings, indicating a stable and distinct molecular conformation (Kant et al., 2012), (Attia et al., 2012).

Anticancer and Antioxidant Activities

Research has demonstrated that certain hydrazinecarboxamide derivatives exhibit significant anticancer and antioxidant activities. For instance, some derivatives have shown potent activity against cancer cell lines and effective scavenging of free radicals, suggesting their potential as therapeutic agents (Gudipati et al., 2011).

Antimicrobial and Antibacterial Properties

Several studies have highlighted the antimicrobial and antibacterial potential of hydrazinecarboxamide derivatives. Specific compounds have exhibited promising inhibitory activities against various bacterial and fungal strains, indicating their potential use in the development of new antimicrobial agents (Yernale & Mruthyunjayaswamy, 2014), (Ahsan et al., 2016).

Biochemical Interactions and Docking Studies

Hydrazinecarboxamide derivatives have been subject to molecular docking studies, revealing their interaction with enzymes and potential as enzyme inhibitors. These studies provide insights into the binding interactions of these compounds, paving the way for their use in treating diseases like dementias and myasthenia gravis (Pflégr et al., 2022).

Dyeing and Coloration Applications

Some hydrazinecarboxamide derivatives have been utilized in the synthesis of novel dyes for polyester fibers. These compounds not only provide vibrant colors but also exhibit biological activities, making them suitable for use in various life applications, including sterile or biologically active fabrics (Khalifa et al., 2015).

Safety and Hazards

The safety data sheet for the compound suggests that it should not be released into the environment . In case of exposure, the recommended first aid measures include washing the affected area with copious amounts of water and seeking medical attention .

Properties

IUPAC Name

1-amino-3-(1,1-dioxothiolan-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O3S/c6-8-5(9)7-4-1-2-12(10,11)3-4/h4H,1-3,6H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEADRGFQUTXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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